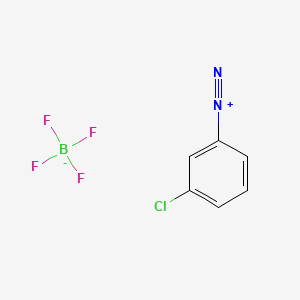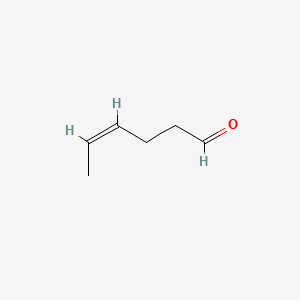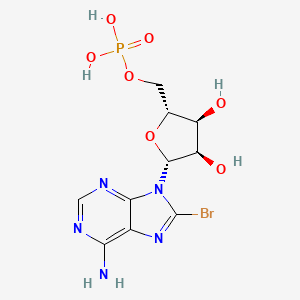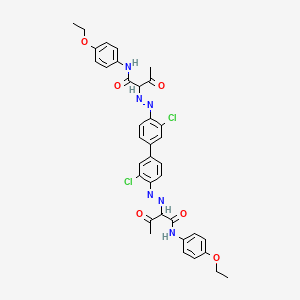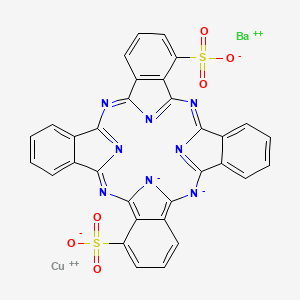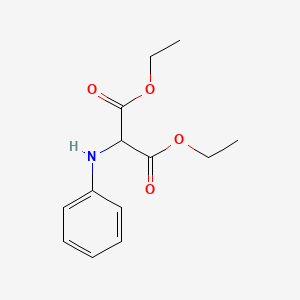
2-Phenylamino-malonic acid diethyl ester
Übersicht
Beschreibung
2-Phenylamino-malonic acid diethyl ester is a chemical compound with the linear formula C14H17NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-Phenylamino-malonic acid diethyl ester can be achieved through the Malonic Ester Synthesis . In this process, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .Chemical Reactions Analysis
The Malonic Ester Synthesis is a key reaction involving 2-Phenylamino-malonic acid diethyl ester . This process involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylamino-malonic acid diethyl ester include a molecular weight of 263.29 . It has a melting point of 94-95 °C, a predicted boiling point of 334.2±42.0 °C, and a predicted density of 1.171±0.06 g/cm3 . The compound is a solid at room temperature and has an orange color .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Crystal Structure Analysis
- A study on the structure of 2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester revealed its potential in coordination chemistry. The molecular conformation of this compound exhibits pockets ready to coordinate metal atoms, facilitating the synthesis of metal complexes. The crystal structure is stabilized by intermolecular C–H⋯O and C–H⋯N hydrogen bonding, underscoring its utility in designing coordination compounds (Meskini et al., 2010).
Organic Synthesis and Chemical Properties
- Research into the synthesis and theoretical study of Siloxy-Benzocyclooctenes utilized derivatives of malonic acid diethyl ester. These studies provide insights into the compound's spectroscopic and structural features, indicating its role in facilitating complex organic synthesis processes (Fakhri & Yousefi, 2000).
Solid Phase Synthesis Applications
- The compound has been instrumental in the solid-phase synthesis of benzothiazole and thiophene derivatives. This method leverages the resin-bound cyclic malonic acid ester for synthesizing high-purity compounds in good yields, showcasing the versatility of malonic acid derivatives in solid-phase organic synthesis (Huang & Tang, 2003).
Catalysis and Reaction Mechanisms
- A novel approach involving tungsten oxide nanoparticles as a catalyst for the synthesis of malonic acid ester via ozonolysis highlights the compound's significance in green chemistry and catalysis. This method offers advantages such as simple operation, excellent yield, and short reaction times, demonstrating the potential for scalable and environmentally friendly chemical processes (Wasmi et al., 2014).
Material Science and Polymer Chemistry
- In material science, the compound has contributed to the development of novel polythiophene derivatives. Research on poly(2-thiophen-3-yl-malonic acid), which bears malonic acid as a substituent, unveils its application in creating semiconducting materials with potential uses in electrodialysis, wastewater treatment, or ion-selective membranes (Bertran et al., 2010).
Wirkmechanismus
Target of Action
It is known that malonic esters, such as this compound, are often used in organic synthesis, particularly in reactions that convert alkyl halides to carboxylic acids .
Mode of Action
The compound, being a malonic ester, can undergo a reaction known as the Malonic Ester Synthesis . In this process, the carbons alpha to the carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, yielding an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, resulting in an acetic acid substituted by the appropriate R group .
Biochemical Pathways
The malonic ester synthesis, which this compound can undergo, is a key reaction in organic chemistry and biochemistry, contributing to the formation of carboxylic acids .
Result of Action
The result of the action of 2-Phenylamino-malonic acid diethyl ester is the production of a substituted acetic acid through the Malonic Ester Synthesis . This reaction is significant in organic synthesis, contributing to the formation of various carboxylic acids .
Action Environment
The action of 2-Phenylamino-malonic acid diethyl ester, like many chemical reactions, can be influenced by various environmental factors. It is known, though, that the Malonic Ester Synthesis requires a strong base and can involve heating , suggesting that factors such as pH and temperature could potentially influence the reaction.
Eigenschaften
IUPAC Name |
diethyl 2-anilinopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)14-10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYBBPBTGHLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306079 | |
| Record name | Diethyl anilinopropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6414-58-0 | |
| Record name | 6414-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl anilinopropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylamino-malonic acid diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



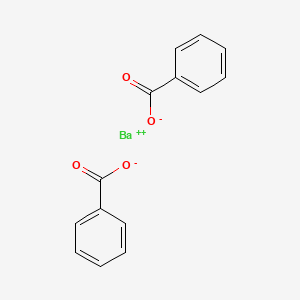
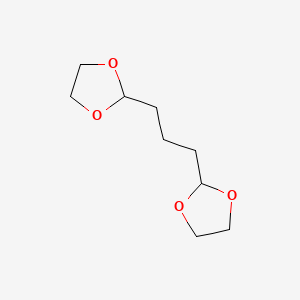
![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)

